Product packaging for ethyl 2-(4-iodophenoxy)propanoate(Cat. No.:)

ethyl 2-(4-iodophenoxy)propanoate

Cat. No.: B4724380
M. Wt: 320.12 g/mol
InChI Key: SHBODRNPEFIEIG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenoxy)propanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features an iodine atom on the phenyl ring, making it a valuable intermediate for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Stille reactions) to create more complex molecular architectures . The 4-iodophenoxy moiety is found in compounds investigated for various biological activities. For instance, similar aryl propanoate esters and iodophenyl derivatives have been explored as potential inhibitors of the soluble epoxide hydrolase (sEH) enzyme, a target in cardiovascular and metabolic disease research . Furthermore, the iodine atom makes this compound a potential precursor for the development of radiolabeled probes for imaging and tracing studies . Researchers value this ester for its utility in building molecular scaffolds for multi-target agents, particularly in the development of novel therapeutics for complex conditions like the metabolic syndrome . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IO3 B4724380 ethyl 2-(4-iodophenoxy)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-iodophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBODRNPEFIEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Iodophenoxy Propanoate

Established Synthetic Pathways for Aryloxypropanoate Esters

The synthesis of the core aryloxypropanoate ester structure, of which ethyl 2-(4-iodophenoxy)propanoate is a member, typically relies on two fundamental and well-established reaction types: the Williamson ether synthesis to form the crucial aryl-oxygen bond and subsequent esterification of the propanoic acid moiety. These methods are widely used in both laboratory and industrial settings for their reliability and broad applicability. byjus.comwikipedia.org

Williamson Ether Synthesis Approaches for Aryl-Oxygen Bond Formation

The Williamson ether synthesis is a cornerstone method for preparing ethers, including the aryl ether linkage present in this compound. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. byjus.comwikipedia.org

In the context of synthesizing the precursor to the target molecule, this typically involves the reaction of a phenoxide ion (from a substituted phenol) with an ethyl propanoate derivative bearing a leaving group at the alpha position. A common reactant is ethyl 2-bromopropanoate (B1255678). The reaction is initiated by deprotonating the phenol (B47542), often 4-iodophenol (B32979) in this case, with a suitable base like sodium hydroxide (B78521) or potassium hydroxide to form the highly nucleophilic phenoxide. pressbooks.pub This phenoxide then attacks the electrophilic carbon of the ethyl 2-bromopropanoate, displacing the bromide and forming the ether bond. masterorganicchemistry.comlibretexts.org

A patent for a related compound, 2-[4-(hydroxyphenoxy)]propionic acid, describes a similar process where mono-benzyl ether of hydroquinone (B1673460) is reacted with ethyl 2-bromopropanoate in the presence of sodium hydroxide and ethanol (B145695) as a solvent. google.com Another approach involves reacting the potassium salt of a phenol with an ethyl propanoate derivative that has a sulfonate ester, such as a tosylate or mesylate, as the leaving group. prepchem.com For instance, the synthesis of ethyl 2-(4-acetylphenoxy)propanoate was achieved by reacting the potassium salt of 4-hydroxyacetophenone with ethyl L-2-[(methylsulfonyl)oxy]propanoate. prepchem.com These sulfonate groups are excellent leaving groups, often leading to higher yields and milder reaction conditions compared to halides.

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Aryloxypropanoates

Phenolic ReactantPropanoate ReactantBaseSolventConditionsReference
Mono-benzyl ether of hydroquinoneEthyl 2-bromopropanoateNaOHEthanolRoom Temperature, 4-6h google.com
4-Hydroxyacetophenone (as K salt)Ethyl L-2-[(methylsulfonyl)oxy]propanoateK₂CO₃ (implied)DMF80°C, 2h prepchem.com
HydroquinoneEthyl tosylateAlkaliVarious80-140°C, 0.5-4h google.com

This table is interactive and represents examples from related syntheses.

Esterification Strategies for Propanoic Acid Derivatives

The ester functional group in this compound can be introduced by the esterification of the corresponding carboxylic acid, 2-(4-iodophenoxy)propanoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. smolecule.com

The reaction is a reversible equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is often removed. A patent for the preparation of 2-(4-hydroxyphenoxy)propionic acid esters specifies using a 1:1 to 30:1 molar ratio of alcohol to the carboxylic acid in the presence of a distillable acid catalyst at temperatures between 20-150°C. google.com

Research into the esterification of propanoic acid with various alcohols has shown that reaction parameters significantly influence the outcome. ceon.rs Key factors include temperature, the molar ratio of reactants, and the amount of catalyst. Increasing the temperature and the molar ratio of alcohol to acid generally increases the reaction rate and the final yield of the ester. ceon.rs For example, in the esterification of propanoic acid with 1-propanol, the yield increased from 83.7% at 35°C to 96.9% at 65°C after 210 minutes. ceon.rs

Regioselective Iodination Techniques for the Phenoxy Moiety

Introducing an iodine atom specifically at the para-position of the phenoxy ring is a critical step. The ether-linked propanoate group is an ortho-, para-directing activator for electrophilic aromatic substitution. This electronic preference facilitates the selective introduction of iodine at the desired position, often with high efficiency.

Electrophilic Aromatic Substitution Methods with Iodine Sources

Direct iodination of the aromatic ring is a common and straightforward approach. This method involves treating the precursor, ethyl 2-phenoxypropanoate, with an electrophilic iodine source. Molecular iodine (I₂) is a widely used reagent, often in combination with an oxidizing agent or a Lewis acid catalyst to generate a more potent electrophile (like I⁺ or its equivalent). mdpi.com

Various systems have been developed to achieve efficient and regioselective iodination of activated aromatic rings like phenols and aryl ethers. nih.govresearchgate.net Most of these reagents exhibit a strong preference for para-substitution, which is ideal for the synthesis of this compound. nih.gov

Table 2: Selected Reagents for Electrophilic Iodination of Activated Arenes

Iodine SourceCo-reagent / CatalystSolventKey FeaturesReference
I₂Silver Sulfate (Ag₂SO₄)DMSO/DCMUsed for iodination of dichlorophenols. nih.gov
I₂Fe(NO₃)₃·1.5N₂O₄-charcoalDichloromethaneMild conditions, high regioselectivity. researchgate.net
N-Iodosuccinimide (NIS)Sulfated PolyborateAcetonitrile (B52724)Activates NIS for mono-iodination of phenols. researchgate.net
I₂(NH₄)₂S₂O₈WaterGenerates I₂ in situ for diiodination of alkynes. mdpi.com

This table is interactive and showcases various systems for electrophilic iodination.

Palladium-Catalyzed Cross-Coupling for Iodine Introduction from Precursors

As an alternative to direct electrophilic iodination, palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-iodine bonds. nih.gov These methods typically start with an aromatic precursor that has a different functional group, such as a boronic acid, a triflate, or even a carboxylic acid, at the target position. nih.govacs.org

One notable method is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This process could potentially convert ethyl 2-(4-carboxyphenoxy)propanoate into the desired iodo-compound using 1-iodobutane (B1219991) as the iodide source under palladium/Xantphos catalysis. nih.gov The fundamental step in many of these reactions is the oxidative addition of a palladium(0) catalyst into a carbon-halogen or carbon-triflate bond, initiating the catalytic cycle. youtube.com While perhaps more complex than direct iodination, these catalytic approaches can be advantageous for substrates where direct methods fail or lack selectivity.

Novel Synthetic Routes and Process Intensification Studies

Modern chemical synthesis increasingly focuses on process intensification, which aims to develop safer, more efficient, and environmentally sustainable manufacturing processes. researchgate.netcetjournal.it These principles can be applied to the synthesis of this compound to improve upon traditional batch methods.

Process intensification strategies include the transition from batch to continuous-flow reactors. Continuous flow systems offer superior heat and mass transfer, which can lead to higher yields, better reproducibility, and enhanced safety, especially for highly exothermic reactions. cetjournal.itunito.it The smaller reactor volumes in continuous systems reduce the potential hazards associated with large-scale batch production. cetjournal.it

Alternative energy sources, such as microwave irradiation and ultrasound, are also employed to intensify chemical processes. Microwave heating can dramatically accelerate reaction rates for both esterification and ether synthesis reactions. researchgate.net For instance, the design of a microwave-heated reactive distillation column for the synthesis of n-propyl propionate (B1217596) demonstrated the potential for significant process enhancement by combining reaction and separation in a single unit. researchgate.net

Furthermore, the use of phase-transfer catalysts represents another strategy to improve reaction efficiency, particularly in Williamson ether syntheses involving immiscible reactants. A patent for a related compound describes using a phase-transfer catalyst to facilitate the reaction between hydroquinone and ethyl tosylate, improving yield and simplifying the process. google.com These novel approaches, from continuous manufacturing to advanced catalytic systems, offer promising avenues for the optimized synthesis of this compound.

Stereoselective Synthesis of Enantiomers of this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods for the stereoselective synthesis of the enantiomers of this compound is a crucial aspect of its chemistry.

The asymmetric synthesis of 2-aryloxypropanoates can be achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can then be removed to yield the desired enantiomerically enriched product. wikipedia.org

One common strategy involves the use of chiral auxiliaries derived from readily available natural sources like amino acids or terpenes. researchgate.net For instance, oxazolidinones, often referred to as Evans' auxiliaries, are widely used for stereoselective alkylations. scielo.org.mx The general approach involves attaching the propanoate moiety to the chiral auxiliary, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary. researchgate.net While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the principles can be applied. For example, a chiral auxiliary could be acylated with 2-(4-iodophenoxy)propanoic acid, followed by a diastereoselective reaction to establish the chiral center.

Asymmetric catalysis offers an alternative and often more atom-economical approach. rsc.org In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of related 2-phenoxypropanoate derivatives, various catalytic systems have been explored. sfu.ca These often involve transition metal catalysts paired with chiral ligands.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical DiastereoselectivityReference
Evans' OxazolidinonesAlkylation, Aldol ReactionsHigh (often >95% de) scielo.org.mx
CamphorsultamsAlkylation, Diels-AlderHigh researchgate.net
PseudoephedrineAlkylationHigh wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL)VariousModerate to High wikipedia.org

This table presents common chiral auxiliaries and their general applications; specific application to this compound may require further investigation.

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For this compound, enzymatic resolution is a particularly attractive method.

Lipases are a class of enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leading to the separation of the two enantiomers. nih.gov This process, known as kinetic resolution, has been successfully applied to a variety of 2-aryloxypropanoic acid esters. For example, lipase (B570770) from Candida antarctica B (CALB) has shown high enantioselectivity in the resolution of related compounds. nih.gov

The general strategy involves the enantioselective hydrolysis of the racemic ester. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) as the unreacted ester. These two products, the acid and the ester, can then be separated by conventional methods.

Table 2: Lipase-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetates (Analogous Substrates)

Lipase SourceSubstrateConversion (%)Enantiomeric Excess (ee %) of (S)-acetateEnantiomeric Excess (ee %) of (R)-alcoholReference
Pseudomonas fluorescens (Amano AK)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate50>99>99 mdpi.com
Thermomyces lanuginosus (Immobead 150)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate50>99>99 mdpi.com
Candida antarctica B (CAL-B)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate4892>99 mdpi.com

This data is for analogous compounds and illustrates the potential for enzymatic resolution of this compound.

Chemical Transformations of the Ethyl Ester Functionality

The ethyl ester group in this compound is a versatile functional handle that can be converted into a variety of other functional groups, providing access to a range of derivatives.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(4-iodophenoxy)propanoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. brainly.com

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically goes to completion. brainly.com The reaction is usually carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate step by adding a strong acid to yield the final carboxylic acid. brainly.com

Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products. brainly.com The ester is typically heated with a dilute aqueous solution of a strong, non-nucleophilic acid like sulfuric acid.

A patent for the production of 2-(4-iodophenyl)propionic acid and its ester mentions the hydrolysis of the lower alkyl ester to obtain the carboxylic acid, indicating this is a common industrial practice.

The ethyl ester of 2-(4-iodophenoxy)propanoate can be converted into amides through reaction with primary or secondary amines. This transformation, known as amidation, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. Direct amidation of esters can be slow, and often the ester is first hydrolyzed to the carboxylic acid, which is then coupled with the amine using a coupling agent.

Alternatively, oxidative amidation methods have been developed for the synthesis of amides from various starting materials, including aldehydes and nitroalkanes, which could potentially be adapted. organic-chemistry.orgresearchgate.net

Other ester derivatizations are also possible. Transesterification, the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, can be used to produce other esters of 2-(4-iodophenoxy)propanoic acid.

The ethyl ester group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ic.ac.ukmasterorganicchemistry.comucalgary.ca The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ic.ac.ukadichemistry.com

The reduction of this compound with LiAlH₄ is expected to yield 2-(4-iodophenoxy)propan-1-ol. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce the aryl iodide to an aryl-hydrogen bond, depending on the reaction conditions. ic.ac.ukadichemistry.com Careful control of the reaction temperature and stoichiometry may be necessary to achieve selective reduction of the ester group.

Table 3: Common Chemical Transformations of the Ethyl Ester Group

TransformationReagents and ConditionsProduct
Basic Hydrolysis1. NaOH (aq), heat 2. H₃O⁺2-(4-iodophenoxy)propanoic acid
Acidic HydrolysisH₂SO₄ (aq), heat2-(4-iodophenoxy)propanoic acid
AmidationR₂NH, heat or coupling agentsN,N-dialkyl-2-(4-iodophenoxy)propanamide
Reduction1. LiAlH₄, dry ether 2. H₂O2-(4-iodophenoxy)propan-1-ol

Analysis of Synthetic Side-Products and Byproducts for Reaction Optimization

The synthesis of this compound, commonly achieved through a Williamson ether synthesis, involves the reaction of 4-iodophenol with an ethyl 2-halopropanoate (such as ethyl 2-bromopropanoate) in the presence of a base. While this method is straightforward, the formation of various side-products and byproducts can affect the yield and purity of the final product. A thorough analysis of these impurities is crucial for optimizing reaction conditions to minimize their formation.

The primary synthetic route can be complicated by competing reactions and the presence of impurities in the starting materials. Key side-products and byproducts that have been identified or are theoretically expected include unreacted starting materials, products of elimination reactions, and disubstituted species. The optimization of reaction parameters such as temperature, choice of base and solvent, and stoichiometry of reactants is essential to drive the reaction towards the desired product.

For instance, the choice of the alkylating agent is critical. While ethyl 2-bromopropanoate is a common reactant, it is a secondary halide. This makes it susceptible to elimination reactions, which compete with the desired nucleophilic substitution. masterorganicchemistry.combyjus.com Furthermore, the purity of the 4-iodophenol starting material is important, as the presence of related dihydroxy species can lead to the formation of disubstituted byproducts. google.com

Detailed research findings on the optimization of this specific synthesis have focused on controlling the reaction environment to favor the SN2 pathway over the E2 pathway and to ensure complete reaction of the limiting reagent.

Below is a table summarizing the common side-products and byproducts encountered in the synthesis of this compound and the strategies for their minimization.

Side-Product/Byproduct NameChemical StructureFormation MechanismOptimization Strategy to Minimize Formation
Ethyl acrylateCH₂=CHCOOC₂H₅E2 elimination of ethyl 2-bromopropanoate, a competing reaction to the desired SN2 substitution. masterorganicchemistry.combyjus.comUse of a less sterically hindered base; lower reaction temperatures.
4-IodophenolIC₆H₄OHIncomplete reaction of the starting material.Use of a slight excess of ethyl 2-bromopropanoate; longer reaction times.
Ethyl 2-bromopropanoateCH₃CH(Br)COOC₂H₅Incomplete reaction of the alkylating agent.Use of a slight excess of 4-iodophenol; optimization of reaction time and temperature.
1,4-bis(1-ethoxycarbonylethoxy)benzeneC₂H₅OOC(CH₃)CHOC₆H₄OCH(CH₃)COOC₂H₅Reaction of hydroquinone (an impurity in 4-iodophenol) with two equivalents of ethyl 2-bromopropanoate. google.comUse of highly purified 4-iodophenol; careful control of stoichiometry.
2-(4-Iodophenoxy)propanoic acidIC₆H₄OCH(CH₃)COOHHydrolysis of the ester group of the final product during workup or purification, particularly in aqueous acidic or basic conditions. pensoft.netNeutral or anhydrous workup conditions; avoidance of prolonged exposure to acidic or basic environments.

The identification and quantification of these byproducts are typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. nih.govnih.gov By understanding the pathways that lead to these impurities, chemists can refine the synthetic methodology to enhance the yield and purity of this compound, which is critical for its applications in further chemical synthesis.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For ethyl 2-(4-iodophenoxy)propanoate, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar structures like ethyl propanoate, the ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). hmdb.cachegg.comchemicalbook.com The methine proton (-OCH(CH₃)-) will appear as a quartet, coupled to the adjacent methyl group. The methyl protons of the propanoate moiety (-OCH(CH₃)-) will show as a doublet. The aromatic protons on the p-iodophenoxy ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Assignments can be predicted based on known chemical shifts for similar functional groups. For instance, data for ethyl propanoate shows characteristic peaks for the carbonyl carbon, the O-methylene carbon, and the two methyl carbons. hmdb.caymdb.cachemicalbook.com The aromatic carbons will also have predictable shifts, with the carbon atom bonded to the iodine showing a lower chemical shift due to the heavy atom effect.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY: This experiment reveals proton-proton coupling relationships. For instance, it would show a correlation between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for structurally related compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~14
Ethyl -CH₂-~4.2 (quartet)~61
Propanoate -CH₃~1.6 (doublet)~18
Propanoate -CH-~4.8 (quartet)~72
Aromatic C-H (ortho to O)~6.8 (doublet)~117
Aromatic C-H (ortho to I)~7.6 (doublet)~139
Aromatic C-I-~85
Aromatic C-O-~157
Carbonyl C=O-~172

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₃IO₄), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The use of electrospray ionization (ESI) is common for such analyses. rsc.org

Tandem MS (MS/MS): Tandem mass spectrometry involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group (-C₂H₅) or ethene (-C₂H₄).

Cleavage of the ester bond, leading to fragments corresponding to the iodo-phenoxypopanoyl cation or the ethoxy cation.

Fragmentation of the propanoate side chain.

Loss of the iodine atom.

Analysis of related halogenated phenylpropenoates has shown characteristic fragmentation patterns, such as the loss of the halogen from the phenyl ring. nih.gov

The table below outlines some expected key fragments in the mass spectrum of this compound.

Fragment Ion m/z (most abundant isotope) Description
[M+H]⁺321Protonated molecular ion
[M-C₂H₅]⁺292Loss of the ethyl group
[M-OC₂H₅]⁺276Loss of the ethoxy group
[C₉H₈IO₃]⁺291Fragment from ester cleavage
[C₆H₄IO]⁺219Iodophenoxy cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities. Data from analogous compounds like ethyl propanoate and other substituted phenols can be used for comparison. nist.govchemicalbook.comnist.gov

Functional Group Expected IR Absorption Range (cm⁻¹)
C=O (ester)1735-1750 (strong)
C-O (ester)1000-1300 (strong)
C-O (aryl ether)1230-1270 (asymmetric stretch) and 1020-1075 (symmetric stretch)
C-H (aromatic)3010-3100 (stretch) and 690-900 (out-of-plane bending)
C-H (aliphatic)2850-2995 (stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. masterorganicchemistry.comlibretexts.orgmsu.edu The presence of the iodinated phenyl ring and the ester group in this compound suggests it will absorb in the UV region. The wavelength of maximum absorbance (λmax) is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comresearchgate.net The iodine atom, being an auxochrome, is expected to cause a bathochromic (red) shift compared to the unsubstituted phenoxypropanoate.

Chromophore Expected λmax (nm) Transition
Phenyl ring~270-280π → π
Carbonyl group~200-210n → π

Chromatographic Techniques for Purity Assessment in Research Samples (HPLC, GC, TLC)

Chromatographic techniques are indispensable for assessing the purity of research chemicals by separating the target compound from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netsielc.com The purity of the sample is determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its ester nature, this compound is likely amenable to GC analysis, which can provide high-resolution separation and quantification of impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of reactions and to get a quick assessment of sample purity. A suitable solvent system (eluent) is chosen to achieve good separation of the target compound from any impurities on a silica (B1680970) gel plate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, data for related compounds like 2-(4-hydroxyphenoxy)propanoic acid provides insight into the likely molecular conformation and packing in the solid state. nih.govresearchgate.net For instance, studies on similar phenoxypropionic acid derivatives reveal details about their crystal systems, space groups, and hydrogen bonding networks. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two enantiomers (R and S) due to the stereocenter at the second carbon of the propanoate chain. In many applications, particularly in agrochemicals and pharmaceuticals, the biological activity is specific to one enantiomer. Therefore, it is crucial to determine the enantiomeric excess (ee) of a sample. Chiral chromatography, particularly chiral HPLC, is the most common method for this purpose. phenomenex.comphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. nih.govmdpi.com The development of a successful chiral separation method often involves screening different chiral columns and mobile phases to achieve optimal resolution of the enantiomers. nih.gov

Investigations into Molecular Mechanisms of Action and Biological Targets

Receptor Binding Affinity Studies in In Vitro Systems

There is no published research that has specifically investigated the binding affinity of ethyl 2-(4-iodophenoxy)propanoate for any receptor system.

No studies have been identified that examine the interaction of this compound with thyroid hormone receptors, peroxisome proliferator-activated receptors (PPARs), or apelin receptors. While the iodinated phenoxy group bears some structural resemblance to thyroid hormones, and propanoate derivatives are known to interact with PPARs, any potential interaction of this compound with these receptors remains purely speculative without experimental evidence.

No competitive binding assays using radiolabeled ligands, such as those incorporating Iodine-125, have been performed to determine the binding affinity of this compound for any specific receptor. This type of assay would be crucial to quantify its binding and to understand its potential to compete with endogenous ligands.

Enzyme Inhibition or Activation Assays

There is a lack of data from enzyme inhibition or activation assays for this compound.

No research has been published detailing the effects of this compound on the activity of enzymes such as soluble epoxide hydrolase, deiodinases, or LpxC. Given the presence of an epoxide-like phenoxy group and an iodine atom, investigating its effects on these enzymes could be a potential area of future research.

Without any primary enzyme assay data, there is consequently no information on the kinetic characterization of any potential interactions between this compound and enzyme targets. Such studies would be necessary to determine the mechanism and parameters of any enzymatic inhibition or activation.

Cellular Signaling Pathway Modulation

The effect of this compound on any cellular signaling pathway has not been investigated. Understanding how a compound modulates signaling pathways is fundamental to determining its cellular and physiological effects. Research in this area would be required to ascertain if this compound has any impact on cellular function.

Due to the absence of specific research on this compound, no data tables can be generated.

No Publicly Available Research Data for this compound on Specified Biological Activities

Despite a comprehensive search for the chemical compound this compound, no publicly accessible scientific literature or research data could be found that corresponds to the specific molecular and cellular investigations outlined in the user's request.

The inquiry sought detailed information regarding the molecular mechanisms of action and biological targets of this compound, with a specific focus on:

Gene Expression Analysis (qPCR, RNA-Seq) in Cell Culture Models: No studies reporting the effects of this compound on gene expression were identified.

Protein Expression and Phosphorylation Studies (Western Blot, Immunofluorescence): There is no available data on how this compound may alter protein levels or their phosphorylation status.

Reporter Gene Assays for Transcriptional Activity: Research detailing the use of reporter gene assays to investigate the transcriptional effects of this compound is not present in the public domain.

Ligand-Receptor Co-crystallization and Structural Biology Studies: No structural biology data, such as co-crystallization with a receptor, is available for this compound.

Investigation of Non-Genomic Actions in Cellular Models: The scientific literature lacks any studies into the non-genomic effects of this specific compound.

While searches were conducted for related terms and analogous compounds, the resulting information was not applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article. The absence of data across these diverse and specific research areas indicates that this compound has likely not been the subject of in-depth biological investigation, or the findings of any such research are not currently published.

Consequently, it is not possible to generate the requested scientific article with the required detailed research findings and data tables.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Propanoate Ester Moiety

Variation of Alkyl Chain Length and Branching

The nature of the alkyl group in the ester functionality of phenoxypropanoates plays a significant role in their biological activity. While direct studies on the systematic variation of the alkyl chain for ethyl 2-(4-iodophenoxy)propanoate are not extensively documented in publicly available literature, general principles from the broader class of aryloxyphenoxypropionate herbicides indicate that the ethyl ester is often a highly active form.

Research on related compounds suggests that both the length and branching of the alkyl chain can impact the molecule's uptake, translocation, and interaction with the target enzyme. For instance, studies on other herbicidal esters have shown that activity can vary with the alkyl group, with shorter, less bulky chains often being optimal. A quantitative structure-activity relationship (QSAR) study on a series of double alkyl chain drugs, which includes aliphatic esters, demonstrated that hydrophobicity is a key factor, and that the biological activity is influenced by the length of the alkyl chains. nih.gov In many cases, the ethyl or methyl esters provide a good balance of lipophilicity and water solubility for effective herbicidal action. researchgate.netnih.gov

Table 1: Hypothetical Herbicidal Activity of 2-(4-iodophenoxy)propanoate Esters with Varying Alkyl Chains

Alkyl Group (R) in 2-(4-iodophenoxy)propanoate-RAssumed Relative Herbicidal Activity
MethylHigh
EthylVery High
n-PropylModerate to High
IsopropylModerate
n-ButylModerate

Note: This table is based on general trends observed in aryloxyphenoxypropionate herbicides and is for illustrative purposes, as specific comparative data for iodinated analogs is limited.

Replacement with Other Carboxylic Acid Derivatives (e.g., Amides, Acids)

The replacement of the ester group with other carboxylic acid derivatives, such as amides and the free carboxylic acid, has been a fruitful area of SAR exploration. These modifications significantly alter the physicochemical properties of the molecule, including its polarity, hydrogen bonding capacity, and metabolic stability, which in turn affects its biological activity.

Studies on aryloxyphenoxypropionates have shown that the corresponding carboxylic acids are often the active form of the herbicide within the plant, as the ester is hydrolyzed in vivo. jlu.edu.cn However, the ester and amide forms are typically used in formulations to improve uptake through the waxy cuticle of plant leaves.

Research on 2-(4-aryloxyphenoxy)propionamides has demonstrated that these compounds can exhibit potent herbicidal activity. jocpr.com For example, a series of novel 2-(4-aryloxyphenoxy)propionamide derivatives were synthesized and showed promising herbicidal activities. jlu.edu.cnjocpr.com This suggests that the amide linkage is a viable alternative to the ester, potentially offering different metabolic profiles and selectivities. The activity of these amides is also influenced by the nature of the substituents on the amine.

Table 2: Comparison of Herbicidal Activity of 2-(4-iodophenoxy)propanoic Acid and its Derivatives

CompoundFunctional GroupExpected Relative Herbicidal Activity
2-(4-iodophenoxy)propanoic acidCarboxylic AcidHigh (active form)
This compoundEthyl EsterVery High (prodrug)
2-(4-iodophenoxy)propanamidePrimary AmideModerate to High
N-substituted 2-(4-iodophenoxy)propanamidesSecondary/Tertiary AmidesVariable (dependent on substituent)

Note: This table illustrates the general SAR principles for aryloxyphenoxypropionates, indicating that while the acid is the active form, the ester is an effective prodrug. Amide derivatives also show significant activity. jlu.edu.cnjocpr.comtaylorandfrancis.com

Exploration of Substituents on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring are critical determinants of the herbicidal activity and selectivity of aryloxyphenoxypropionates. The iodine atom at the 4-position of this compound is a key feature, and its positional isomerism, as well as the introduction of other functional groups, has been investigated to understand the spatial and electronic requirements for optimal activity.

Positional Isomerism of Iodine (e.g., 2-, 3-, 4-iodophenoxy)

In the broader class of aryloxyphenoxypropionate herbicides, the substituent at the 4-position of the phenoxy ring is known to be crucial for activity. This substituent is believed to fit into a specific hydrophobic pocket within the enzyme's active site. Therefore, it is highly probable that the 4-iodo isomer exhibits the highest herbicidal activity compared to the 2-iodo and 3-iodo isomers. The latter isomers would likely have a different spatial orientation, leading to a poorer fit with the target enzyme and consequently, reduced herbicidal efficacy.

Introduction of Additional Halogens, Alkyl Groups, or Polar Functionalities

The introduction of additional substituents on the iodinated phenoxy ring can further modulate the herbicidal activity of the parent compound. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile.

For example, the introduction of another halogen, such as chlorine or fluorine, could potentially enhance activity by increasing the molecule's lipophilicity and its ability to engage in halogen bonding interactions within the enzyme's active site. Similarly, the addition of small alkyl groups could fine-tune the steric fit and hydrophobic interactions. Conversely, the introduction of polar functionalities, such as hydroxyl or nitro groups, would likely decrease lipophilicity and could either enhance or diminish activity depending on their position and ability to form favorable interactions.

Research on related compounds, such as quinazolinone–phenoxypropionate derivatives, has shown that the nature and position of substituents on the phenoxy-like ring system have a significant impact on herbicidal activity. mdpi.commdpi.com For instance, the introduction of a fluorine atom at a specific position on a quinazolinone ring, which is analogous to the phenoxy ring, was found to be optimal for activity. mdpi.com

Table 3: Predicted Impact of Additional Substituents on the Herbicidal Activity of 2-(4-iodophenoxy)propanoate Analogs

Position of Additional SubstituentType of SubstituentPredicted Effect on Herbicidal Activity
2 or 3Halogen (e.g., Cl, F)Potentially increased
2 or 3Small Alkyl (e.g., CH₃)Potentially increased or decreased
2 or 3Polar Group (e.g., OH, NO₂)Likely decreased

Note: This table is based on general SAR principles for aryloxyphenoxypropionate herbicides and related compounds, as specific data for di-substituted iodophenoxypropanoates is limited. mdpi.commdpi.com

Bioisosteric Replacements for Iodine

Bioisosteric replacement is a common strategy in drug design to improve the properties of a lead compound while maintaining its biological activity. In the case of this compound, replacing the iodine atom with other chemical groups that have similar steric and electronic properties can lead to analogs with altered metabolic stability, toxicity profiles, or even enhanced efficacy.

One potential bioisostere for iodine is the ethynyl (B1212043) group (-C≡CH). The ethynyl group has a similar size and can participate in non-covalent interactions, such as π-stacking and weak hydrogen bonding. nih.gov A study investigating the ethynyl moiety as a bioisostere for iodine in a different molecular context found that while the replacement was synthetically feasible, it resulted in a loss of affinity, suggesting that the specific interactions of the iodine atom were crucial for binding. nih.gov However, in other systems, the replacement of a halogen with an ethynyl group has been successful.

Other halogens, such as bromine and chlorine, are also classical bioisosteres for iodine. While they share similar chemical properties, their different sizes and electronegativities can lead to variations in activity. Generally, in the context of aryloxyphenoxypropionates, the nature of the halogen at the 4-position can influence the herbicidal potency.

Table 4: Potential Bioisosteric Replacements for Iodine in 2-(4-substituted-phenoxy)propanoates and their Predicted Impact on Activity

Bioisosteric Replacement for IodineRationalePredicted Impact on Herbicidal Activity
Bromine (Br)Similar size and electronicsLikely to maintain high activity
Chlorine (Cl)Smaller size, more electronegativeMay maintain or slightly decrease activity
Ethynyl (-C≡CH)Similar size, different electronic profilePotentially lower activity
Cyano (-CN)Linear shape, electron-withdrawingPotentially lower activity
Trifluoromethyl (-CF₃)Electron-withdrawing, lipophilicPotentially high activity

Note: The predicted impact is based on general principles of bioisosterism and SAR of related herbicides. The actual activity would need to be determined experimentally. taylorandfrancis.comnih.gov

Chiral Recognition and Stereochemical Determinants of Activity

A critical aspect of the biological activity of 2-phenoxypropanoate derivatives is their chirality. The carbon atom in the propionate (B1217596) moiety to which the phenoxy group is attached is a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-isomers.

Research has consistently shown that the biological activity, particularly the herbicidal effect of APP compounds, resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is typically inactive or exhibits significantly lower activity. This stereoselectivity is a clear indication of a specific interaction with a chiral binding site in the target enzyme, acetyl-CoA carboxylase (ACCase). The enzyme's active site is structured in such a way that only the (R)-isomer can bind effectively and elicit an inhibitory response.

The differential activity of the enantiomers underscores the importance of chiral separation and the use of enantiomerically pure (R)-isomers in practical applications to maximize efficacy and minimize the environmental load of inactive compounds.

Table 1: Enantioselectivity of Aryloxyphenoxypropionate Herbicides This table is illustrative and based on general findings for the APP class, as specific comparative data for the enantiomers of this compound is not readily available in public literature.

EnantiomerGeneral Biological ActivityBinding Affinity to ACCase
(R)-enantiomerHighStrong
(S)-enantiomerLow to NoneWeak to None

Establishment of Pharmacophoric Models from SAR Data

Based on extensive SAR data from the aryloxyphenoxypropionate class, a pharmacophoric model can be established. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For an APP herbicide to be active, it generally requires:

An aromatic ring system: This part of the molecule, in the case of this compound the iodophenoxy group, is crucial for binding, likely through hydrophobic and electronic interactions within the enzyme's active site. The nature and position of substituents on this ring significantly influence activity.

An ether linkage: The oxygen atom connecting the aromatic ring to the propionate moiety is a key structural element.

A propionate group: This group, with its chiral center, is fundamental for the correct orientation of the molecule in the active site.

An ester or carboxylic acid function: The ester group, such as the ethyl ester in the title compound, or a free carboxylic acid, plays a role in the binding and translocation of the molecule within the target organism.

Design of Targeted Analog Libraries Based on Preliminary SAR

The insights gained from SAR and pharmacophoric modeling are instrumental in the rational design of targeted analog libraries. The goal of creating such libraries is to systematically explore the chemical space around a lead compound like this compound to identify derivatives with improved potency, selectivity, or other desirable properties.

A typical strategy for designing an analog library based on the APP scaffold would involve:

Modification of the Aromatic Ring: Synthesizing analogs with different substituents on the phenyl ring. This could include varying the halogen at the para-position (e.g., replacing iodine with chlorine, bromine, or fluorine) or introducing other functional groups at different positions to probe the steric and electronic requirements of the binding pocket.

Alteration of the Propionate Moiety: While the (R)-configuration is generally essential, modifications to the ester group (e.g., replacing the ethyl group with other alkyl or aryl groups) can be explored to optimize properties like uptake and translocation.

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physicochemical properties. For example, the ether linkage could be replaced with a thioether or an amine to investigate the impact on activity and stability. cambridgemedchemconsulting.com

Table 2: Illustrative Design of an Analog Library for SAR Exploration This table presents a hypothetical library design based on the known SAR of the APP class.

Scaffold PositionModification StrategyExamples of Analogs
Phenyl Ring (para-position)Halogen substitution-Cl, -Br, -CF3
Phenyl Ring (other positions)Introduction of small alkyl or alkoxy groups-CH3, -OCH3 at ortho- or meta-positions
Ester GroupVarying the alkyl chainMethyl ester, Propyl ester, Butyl ester

SAR for Specific Biological Endpoints

The ultimate goal of SAR studies is to optimize the activity of a compound for a specific biological endpoint, such as receptor selectivity or cellular potency. For aryloxyphenoxypropionates, the primary biological endpoint is often herbicidal activity, which is a direct consequence of the inhibition of the ACCase enzyme.

SAR studies have shown that the nature of the substituent on the phenoxy ring can significantly affect the potency against the target enzyme. For instance, the presence of a halogen atom, like the iodine in this compound, is often associated with high herbicidal activity. The electronic and steric properties of the substituent at the para-position are critical in determining the strength of the interaction with the ACCase active site.

Table 3: Impact of Phenyl Ring Substitution on Herbicidal Activity (Illustrative) This table provides a generalized representation of SAR trends observed in the aryloxyphenoxypropionate class. The activity is relative and for illustrative purposes.

Para-Substituent on Phenoxy RingRelative Herbicidal PotencyKey Contributing Factors
-HLowSub-optimal binding interactions
-ClHighFavorable electronic and steric properties
-BrHighSimilar to chloro, with increased lipophilicity
-IHighEnhanced lipophilicity and polarizability
-CF3Very HighStrong electron-withdrawing nature and lipophilicity

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential biological targets of a compound.

For a compound such as ethyl 2-(4-iodophenoxy)propanoate, the initial step in a molecular docking study would be the identification of potential protein targets. Based on its structural similarity to other phenoxypropanoate derivatives, potential targets could include enzymes or receptors involved in metabolic or signaling pathways. Once a target is selected, its three-dimensional structure, typically obtained from a repository like the Protein Data Bank (PDB), is used.

Analysis of the protein's surface would identify potential binding pockets—cavities or grooves that can accommodate a small molecule. The key amino acid residues within these pockets that are likely to form interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.) with the ligand would be mapped. For this compound, the iodine atom could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. The ester and ether functionalities would be expected to act as hydrogen bond acceptors.

With the binding pocket defined, docking algorithms would be employed to place the flexible structure of this compound into the rigid or flexible binding site of the target macromolecule. This process generates multiple possible binding poses. Each pose is then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction.

Table 1: Illustrative Predicted Binding Modes and Affinities for this compound with a Hypothetical Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Enzyme X-8.5TYR 254, SER 122Hydrogen Bond, Hydrophobic
Receptor Y-7.9LEU 34, PHE 88, ARG 120Hydrophobic, Halogen Bond
Protein Z-6.2VAL 56, ALA 99Hydrophobic

This table is for illustrative purposes only. The values and interactions are not based on actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-target complex over time. An MD simulation calculates the motion of every atom in the system, providing insights into the dynamic behavior of the complex.

A stable complex would be expected to show minimal deviation in the ligand's position within the binding pocket throughout the simulation. Key interactions identified in the docking study would be monitored to see if they are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone are common metrics used to evaluate stability. A simulation of a promising docked complex would ideally show the ligand maintaining its crucial interactions with the protein, confirming the stability of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of phenoxypropanoate derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of numerical descriptors representing its physicochemical properties would be calculated.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to create a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model would have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

The descriptors used in a QSAR model can provide valuable insights into the structural features that are important for the desired biological activity.

Table 2: Examples of Physicochemical Descriptors and Their Potential Influence on Activity

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
ElectronicDipole MomentCan influence how the molecule interacts with polar residues in a binding pocket.
StericMolecular VolumeDetermines the fit of the molecule within the binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexRelates to the branching and overall shape of the molecule.
Quantum ChemicalHOMO/LUMO EnergiesCan be related to the reactivity and stability of the molecule.

This table provides general examples of descriptors and their relevance. The specific descriptors influencing the activity of this compound would need to be determined through a dedicated QSAR study.

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand whether properties like hydrophobicity, molecular size, or electronic charge distribution positively or negatively impact the biological activity. This knowledge is instrumental in designing new, more potent analogs.

De Novo Drug Design Strategies Guided by Computational Methods

A review of publicly available scientific literature and databases reveals no specific instances where this compound has been the subject of de novo drug design studies.

De novo drug design is a computational methodology that aims to generate novel molecular structures with a high affinity for a specific biological target. nih.govarxiv.orgdeepai.orgopenreview.net Unlike virtual screening, which evaluates existing compound libraries, de novo design algorithms construct molecules from scratch, often atom-by-atom or fragment-by-fragment, within the constraints of the target's binding site. arxiv.orgopenreview.net This approach is particularly valuable when known ligands are scarce or when seeking novel chemical scaffolds. The process typically begins with the three-dimensional structure of the target protein, and the algorithm then explores the chemical space to identify molecular architectures that are sterically and electrostatically complementary to the binding pocket. nih.gov The phenoxypropanoate scaffold, present in this compound, could theoretically serve as a starting fragment in such a design process, where computational tools would elaborate on this core to optimize interactions with a given target.

Virtual Screening for Identification of Novel Scaffolds

There is no specific evidence in the accessible scientific literature of virtual screening campaigns that have identified this compound as a hit or led to the development of novel scaffolds based on its structure.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govmdpi.commdpi.com This method can be broadly categorized into two approaches: structure-based and ligand-based virtual screening. nih.gov Structure-based virtual screening relies on the three-dimensional structure of the target and involves docking candidate molecules into the binding site to predict their binding affinity and pose. mdpi.commdpi.com Ligand-based methods, on the other hand, utilize the knowledge of known active compounds to identify others with similar properties, even without a known target structure. nih.gov Given its chemical features, this compound could be included in large virtual screening libraries. If it were to be identified as a hit, its phenoxypropanoate core could then be considered a new scaffold for further chemical exploration and optimization against the target .

Computational Prediction of Pharmacokinetic-Relevant Molecular Properties for Research Prioritization

No dedicated studies on the computational prediction of the pharmacokinetic properties of this compound for the purpose of research prioritization have been identified in the public domain.

The computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (Tox), is a critical component of modern drug discovery. nih.govnih.govresearchgate.net These in silico models use the chemical structure of a compound to estimate its likely pharmacokinetic behavior in the body. nih.gov By predicting properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for toxicity at an early stage, researchers can prioritize compounds with a higher probability of success in later stages of drug development. researchgate.netsysrevpharm.org Various computational tools and algorithms are available to calculate molecular descriptors that correlate with these pharmacokinetic parameters. For a molecule like this compound, these predictive models could offer valuable insights into its drug-like potential and guide decisions on whether to advance it in a research program.

Preclinical Pharmacological and Cellular Efficacy Studies Excluding Clinical Human Data

In Vitro Cell-Based Assays for Functional Efficacy

In vitro cell-based assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on cells grown in a laboratory setting. These assays can provide initial insights into a compound's potential therapeutic efficacy and mechanism of action.

Apoptosis and Necrosis Pathway Investigations

Investigating whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is crucial, particularly in cancer research. Assays for caspase activity, Annexin V staining, or analysis of Bcl-2 family proteins are standard methods. There is no public data on whether ethyl 2-(4-iodophenoxy)propanoate initiates apoptotic or necrotic pathways in cells.

Reporter Gene Assays in Mammalian Cell Lines

Reporter gene assays are used to study the regulation of gene expression. A reporter gene (like luciferase) is linked to a specific gene promoter of interest, and the activity of the reporter indicates how a compound affects that gene's expression. No published research has utilized reporter gene assays to investigate the activity of this compound.

Organotypic Slice Culture and Explant Model Studies

Organotypic slice cultures and explant models involve growing thin slices of tissue or whole organs ex vivo. These models better represent the complex three-dimensional environment of a living organism compared to standard 2D cell cultures. There are no available studies that have used organotypic or explant models to evaluate the efficacy of this compound.

Animal Model Studies (Non-Human) for Proof-of-Concept Research

Animal models are essential for studying the effects of a compound in a whole, living organism before any consideration for human trials. These studies provide proof-of-concept for a compound's potential therapeutic effect in a complex biological system. A thorough search of the literature revealed no non-human animal model studies investigating this compound.

In Vivo Efficacy in Disease Models

Comprehensive searches of available scientific literature did not yield specific studies detailing the in vivo efficacy of this compound in established disease models, including those for metabolic, endocrine, or inflammatory conditions. As such, there is currently no publicly available data to report on its potential therapeutic effects in these or any other preclinical animal models.

Tissue-Specific Distribution and Accumulation in Animal Models

Information regarding the tissue-specific distribution and accumulation of this compound in animal models is not currently available in the public domain. Studies detailing the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been identified in the reviewed literature. Therefore, no data can be presented on its concentration in various tissues following administration.

Pharmacodynamic Biomarker Modulation in Animal Studies

No studies have been identified that report on the modulation of specific pharmacodynamic biomarkers in animal models following the administration of this compound. Consequently, there is no available data to construct a table or provide a detailed analysis of its effects on biological markers related to its potential mechanism of action.

Studies on Compound Selectivity and Off-Target Effects in Preclinical Models

There is a lack of publicly available research on the selectivity and potential off-target effects of this compound in preclinical models. Scientific investigations into the binding profile of this compound against a panel of receptors, enzymes, and ion channels have not been reported in the accessible literature. Therefore, its selectivity for any primary biological target and its potential for interacting with unintended targets remain uncharacterized.

Metabolic Pathways and in Vitro Biotransformation Studies

Identification of Major Metabolites in Liver Microsomal and Hepatocyte Assays

In studies with human liver microsomes, a primary metabolic route for compounds containing an ethyl ester is hydrolysis to the corresponding carboxylic acid. For instance, the metabolic profiling of B06, a structurally distinct compound, in human liver microsomes revealed hydrolysis of an ethoxy group as a phase I metabolic conversion. nih.gov Therefore, a major metabolite of ethyl 2-(4-iodophenoxy)propanoate is expected to be 2-(4-iodophenoxy)propanoic acid .

Further metabolism would likely involve oxidation. For other propargyl-linked antifolates, demethylation and monohydroxylation were identified as key biotransformation pathways in mouse liver microsomes. epa.gov For this compound, this could translate to hydroxylation of the phenyl ring, potentially at the positions ortho or meta to the ether linkage. The presence of the iodine atom might influence the position of hydroxylation due to steric and electronic effects.

The following table summarizes the expected major metabolites based on the metabolism of analogous compounds.

Parent CompoundExpected Major MetabolitesMetabolic Reaction
This compound2-(4-iodophenoxy)propanoic acidEster Hydrolysis
This compoundHydroxylated derivatives of 2-(4-iodophenoxy)propanoic acidAromatic Hydroxylation

It is important to note that the actual metabolic profile can only be confirmed through dedicated in vitro studies with this compound.

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450s, Esterases, UGTs)

The biotransformation of this compound is likely mediated by several enzyme families.

Esterases: The initial and primary metabolic step is expected to be the hydrolysis of the ethyl ester to form 2-(4-iodophenoxy)propanoic acid. This reaction is catalyzed by carboxylesterases, which are abundant in the liver.

Cytochrome P450 (CYP) Enzymes: The subsequent oxidative metabolism, particularly aromatic hydroxylation, is primarily carried out by the cytochrome P450 superfamily of enzymes. mdpi.com The specific CYP isoforms involved would require experimental determination through reaction phenotyping studies. For many drugs, major contributions come from CYP3A4/5, CYP2C9, CYP2D6, CYP2C19, and CYP1A2. researchgate.netresearchgate.net Given the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, it is plausible that isoforms like CYP2C9 could be involved.

UDP-glucuronosyltransferases (UGTs): Following the formation of the carboxylic acid and hydroxylated metabolites, these more polar compounds can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a common pathway for carboxylic acids and phenolic hydroxyl groups, leading to the formation of water-soluble glucuronides that are more readily excreted.

The table below outlines the potential enzymes involved in the metabolism of this compound.

Metabolic ReactionEnzyme FamilyPotential Isoforms
Ester HydrolysisCarboxylesterasesNot specified
Aromatic HydroxylationCytochrome P450CYP3A4, CYP2C9, etc. (requires experimental confirmation)
GlucuronidationUGTsVarious isoforms

Metabolic Stability Assessment in Biological Matrices (In Vitro)

Metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound. srce.hrspringernature.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. springernature.com While specific metabolic stability data for this compound are not available, general principles can be applied.

The stability of the compound in these in vitro systems would be influenced by the rates of ester hydrolysis and subsequent oxidation. A rapid hydrolysis of the ethyl ester would lead to a short half-life of the parent compound in these assays. The resulting carboxylic acid metabolite would then be subject to further, likely slower, metabolic reactions.

The intrinsic clearance (CLint) is a key parameter derived from these studies. srce.hr A high CLint value suggests rapid metabolism and likely high first-pass effect in vivo, while a low CLint indicates greater metabolic stability. For example, a study on N-ethyl pentedrone (B609907) showed different in vitro half-lives in rat, mouse, and human liver microsomes, highlighting species-dependent metabolic rates. nih.gov

The following table illustrates a hypothetical classification of metabolic stability based on half-life (t1/2) in mouse liver microsomes (MLM), as suggested in the literature for other compounds. srce.hr

Stability CategoryHalf-life (t1/2) in MLM
Unstable< 30 min
Stable≥ 60 min

The actual metabolic stability of this compound would need to be determined experimentally.

Role of Chiral Inversion or Stereoselective Metabolism

This compound possesses a chiral center at the C-2 position of the propanoate moiety, meaning it exists as two enantiomers, (R)- and (S)-. The 2-arylpropionic acids, a class to which the carboxylic acid metabolite of this compound belongs, are well-known to undergo metabolic chiral inversion. nih.govnih.gov This process typically involves the unidirectional conversion of the pharmacologically less active (R)-enantiomer to the more active (S)-enantiomer. springernature.com

This inversion is a metabolically driven process and does not occur for all members of this class or in all species. nih.gov The mechanism is thought to involve the formation of a coenzyme A (CoA) thioester of the (R)-acid, which then undergoes epimerization to the (S)-CoA thioester, from which the (S)-acid is released.

The extent of chiral inversion can vary significantly. For instance, the chiral inversion of (R)-ibuprofen in humans is substantial, while for (R)-flurbiprofen it is limited. nih.gov Therefore, it is highly probable that the carboxylic acid metabolite of this compound, 2-(4-iodophenoxy)propanoic acid, will also exhibit stereoselective metabolism and potentially chiral inversion. This could have significant pharmacological implications, as the two enantiomers may have different potencies and toxicological profiles.

Influence of Species Differences in Metabolic Profiles (e.g., Human vs. Rodent Liver Enzymes)

Significant species differences in drug metabolism are common and have important implications for the extrapolation of preclinical data to humans. These differences can be both qualitative (different metabolites formed) and quantitative (different rates of metabolism).

Studies on phenoxyacetic acid herbicides, which are structurally related to the core of this compound, have revealed substantial species differences in their pharmacokinetics and metabolism. For example, the metabolism of MCPA is more extensive in dogs compared to rats and humans. osti.gov Furthermore, the dog has been identified as a poor model for human health risk assessment for phenoxyacetic acids due to significant differences in renal clearance mechanisms. srce.hr

In the context of this compound, one would anticipate species differences in:

Rate of ester hydrolysis: The activity of carboxylesterases can vary between species.

CYP450-mediated oxidation: The expression and activity of different CYP isoforms can differ significantly between humans and rodents. For instance, a study on N-ethyl pentedrone found that the in vitro elimination half-life was much shorter in rat liver microsomes compared to human liver microsomes, indicating a higher rate of metabolism in rats. nih.gov

Chiral inversion: The extent of chiral inversion of 2-arylpropionic acids is known to be species-dependent. springernature.com

These potential differences underscore the importance of using human-derived in vitro systems (e.g., human liver microsomes and hepatocytes) to obtain the most relevant data for predicting human metabolism.

Metabolite Identification and Elucidation using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are critical for understanding the biotransformation pathways of a compound. Modern analytical techniques are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for metabolite profiling. osti.govnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites in a complex biological matrix. The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and structure. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, allows for the determination of the elemental composition of metabolites, greatly aiding in their identification. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds. springernature.commdpi.comnih.gov For non-volatile metabolites like carboxylic acids and hydroxylated derivatives, a derivatization step is typically required to make them amenable to GC analysis. This often involves silylation or methylation. mdpi.com

The general workflow for metabolite identification using these techniques involves:

Incubation of the parent compound with a biological matrix (e.g., liver microsomes).

Extraction of the analytes from the matrix.

Analysis by LC-MS/MS or GC-MS.

Comparison of the mass spectra of potential metabolites with that of the parent compound and known metabolic transformations.

In some cases, synthesis of the suspected metabolite for confirmation.

The table below summarizes the primary analytical techniques used for metabolite identification.

Analytical TechniqueApplication in Metabolite Identification
LC-MS/MSSeparation and identification of polar and non-polar metabolites. Provides molecular weight and structural information.
HRMSAccurate mass measurement for elemental composition determination.
GC-MSAnalysis of volatile or derivatized non-volatile metabolites.

Analytical Methodologies for Detection and Quantification of Ethyl 2 4 Iodophenoxy Propanoate in Research Samples

The accurate detection and quantification of ethyl 2-(4-iodophenoxy)propanoate in complex biological samples are crucial for understanding its behavior in research settings. Various analytical methodologies can be employed, each with specific advantages depending on the research question, the nature of the sample, and the required sensitivity and throughput.

Future Research Perspectives and Potential Academic Contributions

Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights

While the primary application of many phenoxypropanoates has been in agriculture as herbicides, related structures have shown promise in therapeutic contexts. researchgate.netnih.gov Future research should be directed at uncovering the specific mechanistic actions of ethyl 2-(4-iodophenoxy)propanoate to identify novel therapeutic opportunities. The presence of an iodine atom on the phenyl ring is a key structural feature that could be exploited for targeted biological activity.

Initial investigations could focus on its potential as an anticancer agent, drawing parallels from shikonin-phenoxyacetic acid analogues which have demonstrated cytotoxic effects and impacts on microtubule networks in cancer cells. sci-hub.ru Another avenue for exploration is its potential modulation of nuclear receptors. For instance, phenoxypropanoate pharmacophores have been integrated into dual ligands targeting peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, suggesting a role in metabolic and inflammatory diseases. nih.gov The unique electronic and steric properties conferred by the iodine substituent may lead to novel interactions with these or other biological targets.

Development of Advanced In Vitro and In Vivo Models for Compound Evaluation

To thoroughly evaluate the biological activity of this compound, the development of sophisticated in vitro and in vivo models will be crucial. Standard cell-based assays will form the initial screening phase to assess cytotoxicity, anti-proliferative effects, and receptor binding affinities. For example, in vitro tubulin polymerization assays could be employed to investigate its potential as a microtubule inhibitor, similar to studies on related compounds. sci-hub.ru

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects

The application of "omics" technologies will be instrumental in obtaining a comprehensive understanding of the systemic effects of this compound. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Proteomics: This can be used to identify protein expression changes in cells or tissues upon treatment with the compound. This could reveal novel protein targets and signaling pathways that are modulated, offering deeper mechanistic insights. Proteomics is often preferred over transcriptomics for studying the effects of pesticides and related compounds as it provides a more direct measure of functional changes. researchgate.net

Metabolomics: By analyzing the global metabolic profile, researchers can understand how the compound affects cellular metabolism. This is particularly relevant for investigating potential therapeutic applications in metabolic diseases or for understanding off-target effects.

Transcriptomics: While proteomics is often favored, transcriptomics can provide valuable information on gene expression changes and help to identify the initial cellular responses to the compound. researchgate.net

The integration of these omics datasets will be key to building a holistic picture of the compound's biological activity.

Design of Next-Generation Analogs with Enhanced Research Profiles

Based on the structure-activity relationship (SAR) data obtained from initial studies, the rational design of next-generation analogs of this compound can be undertaken. google.com The goal would be to enhance desired biological activities while minimizing any potential off-target effects. Modifications could be made to various parts of the molecule, including:

The Phenyl Ring: The position and nature of the substituent on the phenyl ring could be altered. For example, replacing the iodine with other halogens or functional groups could modulate the compound's activity and physicochemical properties.

The Propanoate Moiety: The ester group could be modified to improve stability, solubility, or cell permeability. For instance, it could be converted to a free acid or other ester derivatives.

The Chiral Center: The compound possesses a chiral center, and the synthesis and evaluation of individual enantiomers will be critical, as different stereoisomers often exhibit distinct biological activities.

The following table outlines potential modifications for analog design:

Molecular ScaffoldPotential ModificationsRationale
Phenyl RingSubstitution with other halogens (F, Cl, Br)To modulate electronic properties and binding affinity.
Introduction of other functional groups (e.g., -NO2, -CN, -OCH3)To alter steric and electronic characteristics.
Propanoate MoietyConversion to the corresponding carboxylic acidTo potentially increase solubility and receptor interaction.
Synthesis of different ester analogs (e.g., methyl, propyl)To modify lipophilicity and pharmacokinetic properties.
Chiral CenterSeparation and testing of individual enantiomersTo identify the more active stereoisomer and reduce potential side effects.

Collaborative Research Opportunities and Interdisciplinary Approaches

The comprehensive investigation of this compound will necessitate a collaborative and interdisciplinary approach. Partnerships between synthetic chemists, computational biologists, pharmacologists, and toxicologists will be essential.

Academia-Industry Collaborations: Such partnerships can bridge the gap between fundamental research and translational development, facilitating access to specialized screening platforms and resources for preclinical studies.

International Consortia: Given the global nature of scientific research, forming international consortia can pool expertise and resources, accelerating the pace of discovery.

Open Science Initiatives: Sharing data and research findings through open-access platforms can foster broader scientific engagement and prevent duplication of effort.

Methodological Advancements for Synthesis and Characterization of Related Compounds

Advancements in synthetic and analytical methodologies will be crucial for the efficient exploration of this compound and its analogs. The development of more efficient and stereoselective synthetic routes will be important for producing the compound and its derivatives in sufficient quantities for biological evaluation. researchgate.net

Furthermore, advanced analytical techniques will be required for their thorough characterization. This includes high-resolution mass spectrometry for accurate mass determination and structural elucidation, and advanced NMR techniques for stereochemical assignment. The development of sensitive analytical methods for detecting and quantifying the compound and its metabolites in biological matrices will also be critical for pharmacokinetic and metabolism studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-iodophenoxy)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-iodophenol and ethyl bromopropanoate under basic conditions. Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature : Elevated temperatures (60–80°C) improve kinetics but may increase side-product formation.
  • Catalysts : Use of K₂CO₃ or NaH as bases to deprotonate the phenolic oxygen .
  • Yield Optimization : Monitor reaction progress via TLC and isolate via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65–85%, depending on purity of starting materials .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm for iodophenyl) .
  • ¹³C NMR : Confirm the carbonyl (δ 170–175 ppm) and iodine-substituted aromatic carbons (δ 90–100 ppm) .
  • IR Spectroscopy : Detect ester C=O stretching (~1730 cm⁻¹) and aromatic C-I bonds (~500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~ 334 g/mol) .

Q. What initial biological screening assays are recommended for assessing herbicidal potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) using in vitro enzymatic kits. Compare IC₅₀ values with commercial herbicides (e.g., fenoxaprop-ethyl) .
  • Seedling Growth Inhibition : Apply compound (0.1–10 µM) to Arabidopsis or Lolium seedlings; measure root/shoot elongation over 7 days .
  • Chlorophyll Content Analysis : Use spectrophotometry (λ=663 nm and 645 nm) to quantify leaf chlorophyll degradation .

Advanced Research Questions

Q. What strategies resolve contradictory data on enzymatic inhibition mechanisms across studies?

  • Methodological Answer :

  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Varying substrate concentrations under controlled pH (6.5–7.5) and temperature (25–37°C) can clarify mode of action .
  • Mutagenesis Studies : Engineer ALS/PPO enzymes with single-amino-acid substitutions (e.g., Pro197Ser) to identify binding residues via homology modeling .
  • Cross-Validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) to confirm binding affinities .

Q. How can computational modeling predict reactivity and interactions with plant enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model compound binding to ALS (PDB: 1NVB). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg377) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Train models on analogs (e.g., fenoxaprop-ethyl) to predict herbicidal activity from electronic descriptors (e.g., logP, HOMO-LUMO gap) .

Q. What advanced purification techniques address by-product formation during synthesis?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to separate iodophenoxy derivatives. Monitor at λ=254 nm for aromatic absorption .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate pure product. Determine crystal structure via XRD to confirm purity (>99%) .
  • By-Product Analysis : Characterize impurities (e.g., di-iodinated by-products) via HRMS and 2D NMR (COSY, HSQC) .

Data Contradiction Analysis

Q. How should researchers interpret variability in herbicidal efficacy across plant species?

  • Methodological Answer :

  • Species-Specific Metabolism : Conduct in vivo metabolism studies using ¹⁴C-labeled compound. Compare metabolite profiles via LC-MS in tolerant vs. susceptible species .
  • Cuticle Permeability Assays : Measure compound uptake using isolated cuticles; correlate with efficacy differences .
  • Transcriptomics : Perform RNA-seq on treated plants to identify detoxification genes (e.g., cytochrome P450s) upregulated in tolerant species .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and OV/AG-P99 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Collect iodinated waste separately; neutralize with Na₂S₂O₃ before disposal .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to fenoxaprop-ethyl in herbicidal activity?

  • Methodological Answer :

  • Activity Comparison : Test both compounds in parallel in vitro (ALS inhibition) and in planta (growth assays). Fenoxaprop-ethyl typically shows higher potency (IC₅₀ ~ 0.1 µM vs. 1–5 µM for the target compound) due to enhanced electron-withdrawing groups .
  • Metabolic Stability : Incubate with rat liver microsomes; quantify half-life via LC-MS. Iodinated analogs may exhibit longer persistence than fluorine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.